2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a thienyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a thienyl-substituted hydrazine with a suitable ketone, followed by cyclization to form the pyrazolo[3,4-b]pyridine ring system. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the core structure .
Scientific Research Applications
2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Quinolinyl-pyrazoles: These compounds have a related core structure and are studied for their pharmacological potential.
Pyridine Derivatives: Compounds with pyridine rings are known for their antimicrobial and antiviral activities.
Uniqueness
2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern and the presence of both pyrazolo[3,4-b]pyridine and thienyl moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H9N3OS |
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Molecular Weight |
231.28 g/mol |
IUPAC Name |
2-methyl-6-thiophen-2-yl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C11H9N3OS/c1-14-11(15)7-4-5-8(12-10(7)13-14)9-3-2-6-16-9/h2-6H,1H3,(H,12,13) |
InChI Key |
CBZAXNJRLGFLLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)N=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
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